molecular formula C8H16O B089490 Octanal CAS No. 124-13-0

Octanal

Cat. No. B089490
CAS RN: 124-13-0
M. Wt: 128.21 g/mol
InChI Key: NUJGJRNETVAIRJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of octanal can involve various chemical processes, including the oxidation of octanol or the dehydrogenation of octyl aldehyde. While specific details on the synthesis methods for octanal are not directly provided in the selected literature, chemical process synthesis is a crucial step in chemical engineering, where engineers select components and their interconnections to create a complete flowsheet for the production of chemicals like octanal. This involves developing representations, evaluating alternatives, and strategizing to navigate the vast space of possible synthesis routes (Nishida, Stephanopoulos, & Westerberg, 1981).

Scientific Research Applications

  • Antifungal Properties in Agriculture : Octanal exhibits strong antifungal activity against Penicillium digitatum, a major postharvest pathogen in citrus. It inhibits spore germination and damages the membrane integrity of the pathogen, suggesting its potential as an alternative to chemical fungicides (Dou et al., 2017); (Tao et al., 2014).

  • Contribution to Atmospheric Chemistry : Studies have demonstrated that octanal can contribute to aerosol growth through acid-catalyzed heterogeneous reactions, impacting air quality and climate models (Jang et al., 2003).

  • Impact on Combustion and Emissions : Octanal, being an oxygenate, displays different combustion characteristics compared to diesel, with implications for reducing emissions in diesel vehicles (Ruiz-Rodriguez et al., 2020).

  • Role in Food and Beverage Industry : Octanal can mask off-flavors like methional in orange juice, improving the overall flavor quality. This highlights its significance in enhancing food and beverage aromas (Burseg & de Jong, 2009).

  • Applications in Biomedical Research : Octanal is used in various biomedical research applications, such as in the synthesis of cytotoxic compounds and in the study of molecular structures related to fragrance chemistry (Das et al., 2011); (Truong et al., 2017).

  • Chemical Synthesis and Catalysis : Octanal is utilized in chemical synthesis processes, such as the synthesis of acetal compounds and in catalytic reactions important for fuel production (Jian-rong et al., 2008); (Miller et al., 2015).

  • Environmental and Health Impact Studies : Research has also focused on the potential health impacts of octanal, particularly regarding lung toxicity and inflammatory responses in the respiratory system (Song et al., 2014).

Future Directions

Octanal is a valuable chemical compound with a wide range of applications, from the creation of flavors and fragrances to use as an organic intermediate . Its environmental role as a volatile organic compound and its high biodegradability also make it an interesting subject in environmental science .

properties

IUPAC Name

octanal
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InChI

InChI=1S/C8H16O/c1-2-3-4-5-6-7-8-9/h8H,2-7H2,1H3
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InChI Key

NUJGJRNETVAIRJ-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

CCCCCCCC=O
Source PubChem
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Molecular Formula

C8H16O
Record name N-OCTYLALDEHYDE
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DSSTOX Substance ID

DTXSID3021643
Record name Octanal
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Molecular Weight

128.21 g/mol
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Physical Description

N-octylaldehyde is a colorless liquids with a strong fruity odor. Less dense than water and insoluble in water. Flash points 125 °F. Used in making perfumes and flavorings., Liquid, Colorless liquid with a fruity odor; [Hawley], colourless to light yellow liquid/fatty-orange odour
Record name N-OCTYLALDEHYDE
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Record name Octylaldehyde
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Record name Octanal
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Record name Octanal
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Boiling Point

171 °C
Record name Octylaldehyde
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Flash Point

125 °F (USCG, 1999), 125 °F (52 °C)
Record name N-OCTYLALDEHYDE
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Record name Octylaldehyde
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Solubility

In water, 5.6X10+2 mg/L at 25 °C, In water, <0.01 wt% at 20 °C, Slightly soluble in water, Miscible with alcohol, ether, For more Solubility (Complete) data for Octylaldehyde (7 total), please visit the HSDB record page., 0.56 mg/mL, soluble in alcohol, most fixed oils, propylene glycol; insoluble in glycerol, 1ml in 2ml of 70% alcohol (in ethanol)
Record name Octylaldehyde
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Density

0.82 to 0.83 (USCG, 1999), 0.8211 g/cu cm at 20 °C, Density: 0.820-0.830, 0.810-0.830
Record name N-OCTYLALDEHYDE
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Record name Octylaldehyde
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Vapor Pressure

1.18 [mmHg], 0.6 mm Hg at 20 °C
Record name Octylaldehyde
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Record name Octylaldehyde
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Product Name

Octanal

Color/Form

Colorless liquid, Colorless to light yellow liquid

CAS RN

124-13-0
Record name N-OCTYLALDEHYDE
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Record name Octanal
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Record name Octylaldehyde
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Melting Point

-23 °C, Liquid Molar Volume = 0.15704 cu m/kmol; IG Heat of Formation = -2.8464X10+8 J/kmol; Heat of Fusion at Melting Point = 2.613X10+7 J/kmol
Record name Octylaldehyde
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Record name Octanal
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Synthesis routes and methods I

Procedure details

The conversion of the benzaldehyde (bald) amounted to 65.6% and the degree of conversion of octanal to 100%. The selectivities of benzaldehyde and octanal to give α-hexylcinnamaldehyde (α-hex) were 94.9% and 96.2%, respectively, while the selectivity of octanal to give α-hexyldecenal (α-HD) was 1.0%.
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Synthesis routes and methods II

Procedure details

The foregoing formula may require a solubilizing agent, e.g., the methyl ester of dihydroabietic acid (commercial name: HERCOLYN D® , benzyl benzoate, isopropyl myristate and/or C12 -C14 isoparaffin hydrocarbons.
[Compound]
Name
methyl ester
Quantity
0 (± 1) mol
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reactant
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[Compound]
Name
isoparaffin hydrocarbons
Quantity
0 (± 1) mol
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reactant
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Synthesis routes and methods III

Procedure details

3.5 g (15.1 mmol) of trichloroisocyanuric acid, 3.7 g (45.1 mmol) of sodium acetate and 10 mg (0.06 mmol) of TEMPO were suspended in 40 ml of methylene chloride in a 100 ml sulphonation flask and the suspension was cooled to (-7)-(-9)° C. while stirring. A solution of 5 g (38.4 mmol) of 1-octanol in 20 ml of methylene chloride was dosed in within 20 minutes, whereupon the mixture was held at (-7)-(-9)° C. for 80 minutes. Thereafter, the reaction had finished. For the working up, the white precipitate was filtered off and the filtrate was washed with sodium bicarbonate solution and with sodium chloride solution. Distillation of the crude product gave 4.5 g (91%) of octanal, GC content: (98.2%) (area percent).
Quantity
3.5 g
Type
reactant
Reaction Step One
Quantity
3.7 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Name
Quantity
10 mg
Type
catalyst
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Three
Yield
91%

Synthesis routes and methods IV

Procedure details

To 7.83 g (40.1 mmol) of N-ethylcarbazole in 40 mL of CH2Cl2 are added 5.91 g (42.0 mmol) of benzoyl chloride and 5.88 g (44.1 mmol) of AlCl3. After stirring for 4 h at room temperature, 6.89 g (42.3 mmol) of octanoyl chloride and 5.92 g (44.4 mmol) of AlCl3 are added. This reaction mixture is stirred at room temperature for 4.5 h. Then, the reaction mixture is poured into ice-water. The products are extracted with CH2Cl2. The CH2Cl2 layer is washed with water, saturated NaHCO3 aq. solution and with brine, followed by drying over anhydrous MgSO4. Purification by column chromatography on silica gel with CH2Cl2-hexane(1:1) as eluent affords 12.7 g of a white solid (74.2%).
Quantity
7.83 g
Type
reactant
Reaction Step One
Quantity
5.91 g
Type
reactant
Reaction Step One
Name
Quantity
5.88 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
6.89 g
Type
reactant
Reaction Step Two
Name
Quantity
5.92 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
74.2%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Octanal
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Citations

For This Compound
32,800
Citations
K Liu, Q Chen, Y Liu, X Zhou… - Journal of Food Science, 2012 - Wiley Online Library
Product 1 (82.25% valencene), product 2 (73.36% decanal), product 3 (78.12% octanal), and product 4 (90.61% linalool) were isolated from sweet orange oil by combined usage of …
Number of citations: 171 ift.onlinelibrary.wiley.com
KN Truong, LB Weger, W Stahl, H Mouhib - ChemPhysChem, 2017 - Wiley Online Library
We report on the molecular structures of the two most abundant conformers of n‐octanal observed by molecular beam Fourier transform microwave spectroscopy. Next to limonene, …
MS Singer - Chemical senses, 2000 - academic.oup.com
… the aldehyde n-octanal. We wished to predict which residues in OR-I7 bind octanal and how the … Octanal was automatically docked in the model. The results predicted an odor-binding …
Number of citations: 119 academic.oup.com
Q Li, X Zhu, Y Xie, J Liang - Grain & Oil Science and Technology, 2021 - Elsevier
… Octanal, nonanal and decanal are also GRAS compounds [3]. Besides, octanal, nonanal … Distinctly, the highest loss rate of total lipid content was found in the octanal treated groups (…
Number of citations: 16 www.sciencedirect.com
I Ruiz-Rodriguez, R Cracknell, M Parkes, T Megaritis… - Fuel, 2020 - Elsevier
… To this end, this study explores: the potential of using octanal as an alternative fuel under … of octanal (relative to its flame luminosity); the spatial soot distribution of octanal during the start …
Number of citations: 5 www.sciencedirect.com
JM Tadic, L Xu, KN Houk… - The Journal of Organic …, 2011 - ACS Publications
Dilute mixtures of n-octanal in synthetic air (up to 100 ppm) were photolyzed with fluorescent UV lamps (275−380 nm) at 298 K. The main photooxidation products were 1-hexene, CO, …
Number of citations: 13 pubs.acs.org
H Zhou, N Tao, L Jia - Food Control, 2014 - Elsevier
This study investigated the antifungal activity and potential antifungal mechanisms of three volatile compounds (ie, citral, octanal, and α-terpineol) against Geotrichum citri-aurantii, one …
Number of citations: 175 www.sciencedirect.com
L Qiao, M Zhang, C Zhang - Cellular & Molecular Immunology, 2022 - nature.com
… octanal and activates the NLRP3 inflammasome, promoting the progression of atherosclerosis. Octanal is … Octanal serves as the endogenous ligand of OLFR2 and its human ortholog …
Number of citations: 3 www.nature.com
M Jang, S Lee, RM Kamens - Atmospheric Environment, 2003 - Elsevier
Octanal was chosen as a model carbonyl compound to study aerosol growth by the heterogeneous acid-catalyzed reactions. The heterogeneous reactions of octanal in the presence/…
Number of citations: 111 www.sciencedirect.com
M Mishyna, N Laman, V Prokhorov… - Natural product …, 2015 - journals.sagepub.com
… Assay results with lettuce (Lactuca sativa) showed that octanal strongly inhibited seed germination and radicle elongation of seedlings. The results suggest that octanal may be the main …
Number of citations: 40 journals.sagepub.com

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